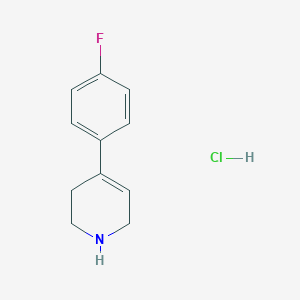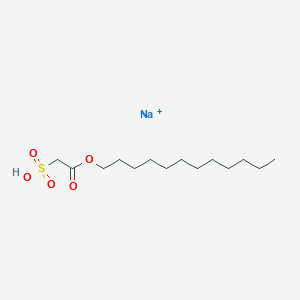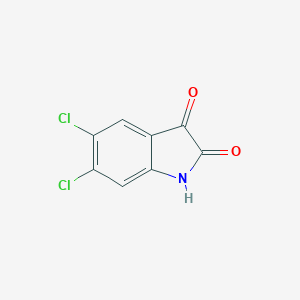
5,6-dichloro-1H-indole-2,3-dione
説明
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and reagents. For example, the first paper describes a domino reaction to synthesize isochromeno[4,3-b]indol-5(11H)-one derivatives from 2,2-dihydroxyindene-1,3-dione and aromatic amines, yielding products in 60–85% yield with excellent regioselectivity . This indicates that similar methods could potentially be adapted for the synthesis of 5,6-dichloro-1H-indole-2,3-dione.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, through XRD-single-crystal analysis . This suggests that XRD analysis could be a valuable tool for determining the molecular structure of 5,6-dichloro-1H-indole-2,3-dione.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions. The first paper's domino reaction approach indicates that indole derivatives can be used to assemble polyheterocyclic scaffolds . This implies that 5,6-dichloro-1H-indole-2,3-dione could also be a candidate for forming complex molecular structures through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are crucial for their practical applications. The second paper discusses the synthesis and characterization of a novel indole derivative, including its IR, UV–Vis., MS, CHN-, 1H, and 13C NMR analysis . These techniques could be applied to 5,6-dichloro-1H-indole-2,3-dione to determine its properties. Additionally, the non-linear optical (NLO) properties and thermal activity of the compound were evaluated, which could be relevant for the analysis of 5,6-dichloro-1H-indole-2,3-dione as well.
科学的研究の応用
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Indole-Containing Metal Complexes
- Scientific Field : Medicinal Chemistry
- Summary of Application : The indole scaffold is a key structural component of some classes of FDA-approved drugs .
- Methods of Application : The indole core is incorporated into medicinal molecules that are biologically active pharmacophores .
- Results or Outcomes : Indole-containing metal complexes have been found in many important synthetic drug molecules .
Indole as a Moiety in Selected Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indoles are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Activities of Indole
- Scientific Field : Pharmacology
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
- Methods of Application : The indole core is incorporated into medicinal molecules that are biologically active pharmacophores .
- Results or Outcomes : Indole-containing metal complexes have been found in many important synthetic drug molecules .
Indole as a Moiety in Selected Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indoles are significant in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Activities of Indole
- Scientific Field : Pharmacology
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
- Methods of Application : The indole core is incorporated into medicinal molecules that are biologically active pharmacophores .
- Results or Outcomes : Indole-containing metal complexes have been found in many important synthetic drug molecules .
特性
IUPAC Name |
5,6-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFKRDLEAQUAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451737 | |
| Record name | 5,6-dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-indole-2,3-dione | |
CAS RN |
1677-48-1 | |
| Record name | 5,6-Dichloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



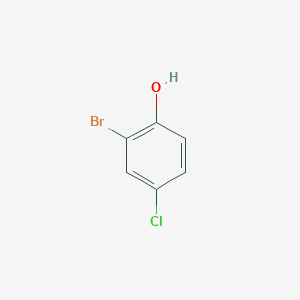
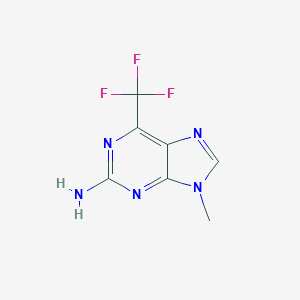

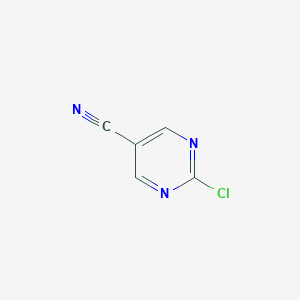
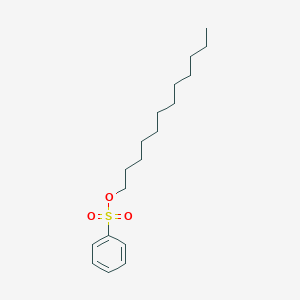
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
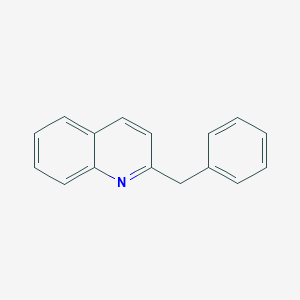
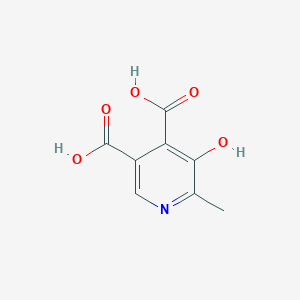
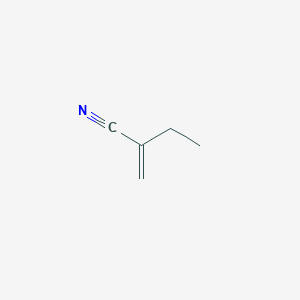
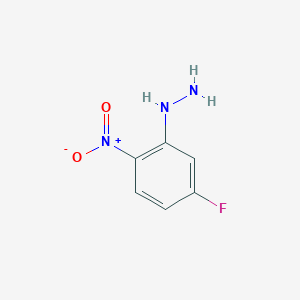
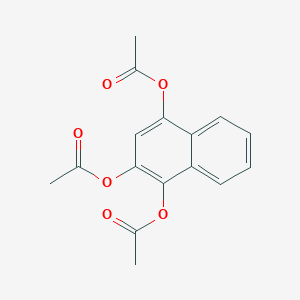
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
